Benzyl 4-hydroxyoxane-4-carboxylate

Description

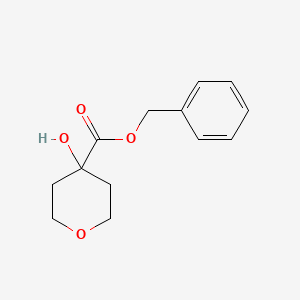

The compound "Benzyl 4-hydroxyoxane-4-carboxylate" is a tetrahydropyran (oxane) derivative containing a hydroxyl group at the 4-position and a benzyl ester moiety. Such structures are often intermediates in organic synthesis, particularly in pharmaceuticals or agrochemicals.

Properties

Molecular Formula |

C13H16O4 |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

benzyl 4-hydroxyoxane-4-carboxylate |

InChI |

InChI=1S/C13H16O4/c14-12(13(15)6-8-16-9-7-13)17-10-11-4-2-1-3-5-11/h1-5,15H,6-10H2 |

InChI Key |

GGQCEPDKMHFVSL-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1(C(=O)OCC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 4-hydroxyoxane-4-carboxylate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxyoxane-4-carboxylic acid with benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and selectivity. Purification is usually achieved through recrystallization or chromatography techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

Oxidation: Formation of benzyl 4-oxooxane-4-carboxylate.

Reduction: Formation of benzyl 4-hydroxyoxane-4-methanol.

Substitution: Formation of benzyl 4-alkoxyoxane-4-carboxylate derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the synthesis of specialty chemicals and as a building block for polymers and materials science.

Mechanism of Action

The mechanism of action of Benzyl 4-hydroxyoxane-4-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. These interactions can modulate enzymatic activities and signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison would require structural analogs (e.g., substituted tetrahydropyran carboxylates) or functional analogs (e.g., benzyl-protected hydroxyl-carboxylates). However, none of these compounds are mentioned in . Below is a hypothetical framework for such a comparison, highlighting the lack of actionable

Note: The above table is illustrative only. No experimental data for the target compound or analogs are present in the provided evidence.

Critical Limitations

- Benzyl alcohol’s metabolism and toxicity (e.g., conversion to benzaldehyde) are irrelevant to the target compound .

- Lack of Comparative Data: No sources discuss tetrahydropyran derivatives, ester analogs, or related synthetic pathways.

Recommendations for Further Research

To address this query effectively, the following steps are necessary:

Access Specialized Databases : Use SciFinder, Reaxys, or PubMed to locate peer-reviewed studies on the synthesis, reactivity, or applications of this compound.

Explore Structural Analogs : Compare with compounds like:

- Ethyl 4-hydroxyoxane-4-carboxylate (ester variation)

- Benzyl 4-methoxyoxane-4-carboxylate (ether vs. hydroxyl group)

Evaluate Pharmacological Profiles : If applicable, review toxicity, bioavailability, or bioactivity data for similar esters in drug discovery contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.